6-(3,5-Dichlorophenyl)pyrimidin-4-amine
CAS No.: 1599550-19-2
Cat. No.: VC3114581
Molecular Formula: C10H7Cl2N3
Molecular Weight: 240.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1599550-19-2 |
|---|---|
| Molecular Formula | C10H7Cl2N3 |
| Molecular Weight | 240.09 g/mol |
| IUPAC Name | 6-(3,5-dichlorophenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C10H7Cl2N3/c11-7-1-6(2-8(12)3-7)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) |
| Standard InChI Key | CLOSGANLMPKVBE-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)N |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)N |
Introduction
Structural and Chemical Properties
Molecular Structure and Identification
6-(3,5-Dichlorophenyl)pyrimidin-4-amine features a six-membered pyrimidine heterocyclic ring with two nitrogen atoms at positions 1 and 3. The compound is characterized by a 3,5-dichlorophenyl moiety attached at the 6-position of the pyrimidine ring and an amino group at position 4. This structural arrangement creates a molecule with distinctive electronic distribution and potential for multiple interactions with biological targets.
The compound is identified by the following parameters:
| Property | Value |
|---|---|
| CAS Number | 1599550-19-2 |
| Molecular Formula | C₁₀H₇Cl₂N₃ |
| Molecular Weight | 240.09 g/mol |
| IUPAC Name | 6-(3,5-dichlorophenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C10H7Cl2N3/c11-7-1-6(2-8(12)3-7)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) |
| Standard InChIKey | CLOSGANLMPKVBE-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)N |
Physical Properties
The physical properties of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine are influenced by both its heteroaromatic structure and the presence of chlorine substituents. The compound exhibits characteristics typical of substituted pyrimidines, including:
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Appearance: Generally presents as a crystalline solid at room temperature
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Solubility: Exhibits moderate solubility in organic solvents such as DMSO, DMF, and chloroform, with limited solubility in water
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Stability: Relatively stable under standard laboratory conditions
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Melting point: Expected to have a defined melting point characteristic of crystalline aromatic compounds
Chemical Reactivity
The reactivity of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine is determined by its functional groups:
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The amino group at position 4 can participate in:
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Nucleophilic reactions
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Hydrogen bonding
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Formation of amide derivatives
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Potential for diazotization reactions
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The pyrimidine ring system is susceptible to:
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Electrophilic substitution at specific positions
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Nucleophilic substitution under appropriate conditions
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Coordination with metal ions through nitrogen atoms
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The 3,5-dichlorophenyl moiety:
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Influences the electronic distribution within the molecule
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Can participate in halogen bonding
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May undergo metal-catalyzed coupling reactions
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Synthesis Methods
General Synthetic Approaches
The synthesis of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine typically involves the reaction of a pyrimidine precursor with a 3,5-dichlorophenyl moiety. Common methods include nucleophilic aromatic substitution or cross-coupling reactions, depending on the starting materials and desired conditions.
Several synthetic routes can be employed:
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Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling) between 4-amino-6-halopyrimidine and 3,5-dichlorophenylboronic acid
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Direct condensation methods involving appropriate precursors to construct the pyrimidine ring
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Nucleophilic aromatic substitution of a suitable leaving group at position 6 of 4-aminopyrimidine
Specific Synthetic Procedures
A representative synthetic procedure might involve:
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Preparation of 4-amino-6-chloropyrimidine from commercially available starting materials
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Suzuki-Miyaura coupling with 3,5-dichlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst
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Purification through recrystallization or column chromatography
Alternatively, the compound could be synthesized through a multi-component reaction approach:
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Reaction of 3,5-dichlorobenzaldehyde with appropriate reagents to form an enamine intermediate
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Condensation with formamidine or a similar reagent to construct the pyrimidine ring
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Functionalization to introduce the amino group at position 4
Optimization Considerations
Several factors are critical for optimizing the synthesis of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine:
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Selection of appropriate catalysts and ligands for cross-coupling reactions
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Careful control of reaction temperature and time
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Choice of solvent system to enhance yield and selectivity
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Purification methods to ensure high compound purity
| Compound | Key Structural Differences | Potential Effect on Activity |
|---|---|---|
| 6-(3,5-Dichlorophenyl)pyrimidin-4-amine | Reference compound | Baseline activity profile |
| 6-(2,5-Dichlorophenyl)pyrimidin-4-amine | Different chlorine positions | Altered binding orientation and selectivity |
| N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Additional pyrazole ring | Modified electronic distribution and binding properties |
| 6-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine | Different substitution pattern | Distinct pharmacophore arrangement |
Analytical Characterization
Spectroscopic Analysis
The structural characterization of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine can be accomplished using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show distinct signals for:
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Pyrimidine ring protons (typically downfield due to deshielding effect)
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Aromatic protons of the dichlorophenyl group (showing characteristic splitting patterns)
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Amino group protons (often appearing as a broad singlet)
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¹³C NMR would reveal carbon signals corresponding to:
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Pyrimidine carbons (with characteristic chemical shifts)
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Aromatic carbons of the dichlorophenyl group
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Carbon atoms bearing chlorine substituents (typically upfield)
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Mass Spectrometry:
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Would exhibit a molecular ion peak at m/z 240
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Characteristic isotope pattern due to the presence of two chlorine atoms
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Fragmentation patterns featuring loss of chlorine atoms and cleavage of the phenyl-pyrimidine bond
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Infrared Spectroscopy:
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Characteristic N-H stretching bands for the amino group
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C=N stretching vibrations of the pyrimidine ring
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C-Cl stretching bands for the chlorine substituents
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X-ray Crystallography
X-ray crystallography analysis would provide detailed information about:
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The three-dimensional structure of the molecule
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Bond lengths and angles
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Torsion angles between the pyrimidine and phenyl rings
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Intermolecular interactions in the crystalline state, including:
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Hydrogen bonding networks
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π-π stacking interactions
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Potential halogen bonding involving chlorine atoms
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Chromatographic Methods
Purification and analysis of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine can be achieved through:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase C18 columns with appropriate mobile phases
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UV detection at wavelengths corresponding to the compound's absorption maxima
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Thin-Layer Chromatography (TLC):
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Silica gel plates with suitable solvent systems
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Visualization under UV light or with appropriate staining reagents
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Comparative Analysis with Related Compounds
Structural Comparisons
6-(3,5-Dichlorophenyl)pyrimidin-4-amine shares structural similarities with several related compounds found in medicinal chemistry research:
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6-(3,5-Dichlorophenyl)pyrimidin-4-amine (CAS: 1599550-19-2):
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Features a pyrimidine core with a dichlorophenyl group at position 6
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Contains an amino group at position 4
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Has chlorine atoms at positions 3 and 5 of the phenyl ring
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5-[(3,5-dichlorophenyl)amino]methylene]pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 501908-99-2):
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Contains a different arrangement of the 3,5-dichlorophenyl group
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Features a different pyrimidine core structure with three carbonyl groups
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Includes an aminomethylene linker between the aromatic systems
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N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 736164-80-0):
Functional Comparisons
Comparative analysis of these compounds reveals important structure-function relationships:
| Compound | Key Structural Features | Potential Functional Implications |
|---|---|---|
| 6-(3,5-Dichlorophenyl)pyrimidin-4-amine | Direct attachment of dichlorophenyl to pyrimidine; 4-amino group | Potential for kinase inhibition; moderate lipophilicity |
| 5-[(3,5-dichlorophenyl)amino]methylene]pyrimidine-2,4,6(1H,3H,5H)-trione | Trioxopyrimidine core; flexible linker | Different hydrogen bonding pattern; potentially increased water solubility |
| N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Fused ring system; N-linked dichlorophenyl | Altered electronic distribution; different binding orientation |
| 6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)pyrimidin-4-amine | Additional 3,5-dimethoxyphenyl group; different chlorine positions | More complex pharmacophore; potentially broader activity spectrum |
SAR Implications
The structural variations among these compounds suggest several structure-activity relationship principles:
Research Applications and Future Perspectives
Current Research Trends
Pyrimidine derivatives similar to 6-(3,5-Dichlorophenyl)pyrimidin-4-amine are being investigated for various applications:
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As building blocks for more complex molecules with targeted biological activities
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In structure-activity relationship studies to optimize biological activity
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As potential lead compounds for drug discovery programs
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In materials science for specialized applications
Future Research Directions
Future research involving 6-(3,5-Dichlorophenyl)pyrimidin-4-amine may focus on:
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Comprehensive screening against diverse biological targets to identify specific therapeutic applications
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Development of analogs with modified substituents to optimize activity and pharmacokinetic properties
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Investigation of co-crystallization studies with target proteins to elucidate binding modes
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Exploration of new synthetic methodologies to improve efficiency and scalability
Challenges and Opportunities
Several challenges and opportunities exist in the continued development of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine and related compounds:
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Challenges:
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Optimizing selectivity for specific biological targets
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Improving water solubility while maintaining target affinity
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Developing efficient and scalable synthetic routes
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Opportunities:
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Leveraging computational methods to predict activity and guide design
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Exploring hybrid molecules incorporating the 6-(3,5-dichlorophenyl)pyrimidin-4-amine scaffold
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Investigating synergistic combinations with established therapeutic agents
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